
Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate is an organic compound with the molecular formula C₁₃H₁₈BrNO₂ It is an ester derivative, characterized by the presence of an amino group, a bromine atom, and an ethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction can be represented as follows:
R-COOH+C₂H₅OH→R-COO-C₂H₅+H₂O
In this case, the carboxylic acid precursor is 3-amino-3-(3-bromo-4-ethylphenyl)propanoic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-nitro-3-(3-bromo-4-ethylphenyl)propanoate.
Reduction: Formation of 3-amino-3-(3-bromo-4-ethylphenyl)propanol.
Substitution: Formation of 3-amino-3-(3-azido-4-ethylphenyl)propanoate or 3-amino-3-(3-cyano-4-ethylphenyl)propanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. The bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-amino-3-(4-bromophenyl)propanoate: Similar structure but lacks the ethyl group on the phenyl ring.
Ethyl 3-amino-3-(3-chloro-4-ethylphenyl)propanoate: Similar structure but has a chlorine atom instead of bromine.
Ethyl 3-amino-3-(3-bromo-4-methylphenyl)propanoate: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate is unique due to the presence of both the bromine atom and the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H18BrNO2 |
|---|---|
Molekulargewicht |
300.19 g/mol |
IUPAC-Name |
ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate |
InChI |
InChI=1S/C13H18BrNO2/c1-3-9-5-6-10(7-11(9)14)12(15)8-13(16)17-4-2/h5-7,12H,3-4,8,15H2,1-2H3 |
InChI-Schlüssel |
RXSFWGRJYSOXPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)C(CC(=O)OCC)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


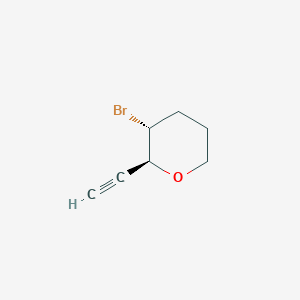
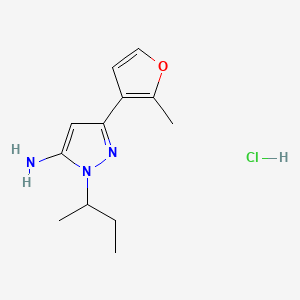
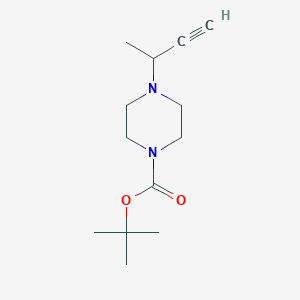
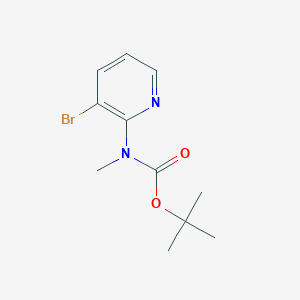

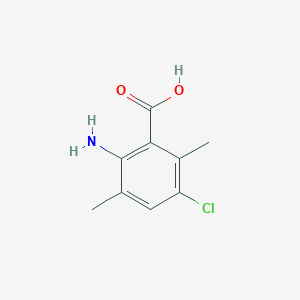
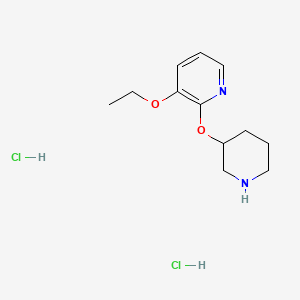
![3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13501687.png)
![[4-(2-Bromoethenyl)phenyl]methanol](/img/structure/B13501693.png)

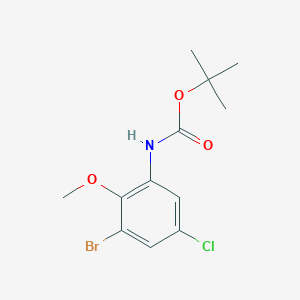
![5-[(Tert-butoxy)carbamoyl]pentanoicacid](/img/structure/B13501718.png)
![3-[1,3-Dihydro-1-oxo-4-(1-piperazinyl)-2H-isoindol-2-yl]-2,6-piperidinedione](/img/structure/B13501719.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2,3,4-trimethoxy-phenyl)-acetic acid](/img/structure/B13501730.png)
